

clofazimine drug interactions antituberculosis regimens

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Clofazimine

CAS No.: 2030-63-9

Cat. No.: S524004

Get Quote

FAQ: Clofazimine Drug Interactions in TB Research

Q1: What is the clinical significance of clofazimine's pharmacokinetic interactions with second-line TB drugs? Recent clinical evidence suggests that the pharmacokinetic interaction between **clofazimine** and other key drugs for drug-resistant TB (DR-TB) is minimal. A 2024 clinical study specifically designed to assess these interactions found no significant impact on the pharmacokinetics of **isoniazid, linezolid, or cycloserine** [1].

The one exception was **levofloxacin**, for which **clofazimine** co-administration caused a 15% reduction in clearance, leading to a 19% increase in the area under the curve (AUC). The study authors concluded this change is unlikely to be of major clinical significance [1]. The table below summarizes these key findings.

Concomitant TB Drug	Effect of Clofazimine Co-administration	Clinical Significance
Isoniazid	No significant change in pharmacokinetics [1]	Not clinically significant
Linezolid	No significant change in pharmacokinetics [1]	Not clinically significant

Concomitant TB Drug	Effect of Clofazimine Co-administration	Clinical Significance
Cycloserine	No significant change in pharmacokinetics [1]	Not clinically significant
Levofloxacin	15% reduction in clearance; 19% increase in AUC [1]	Unlikely to be major clinical significance

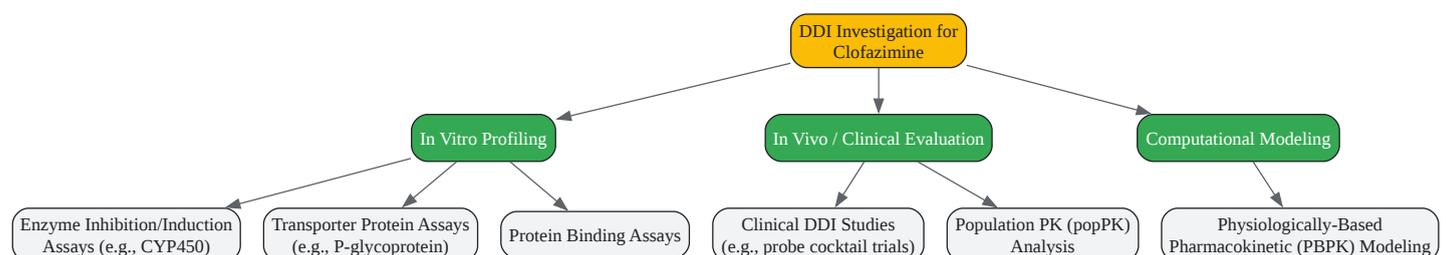
Q2: How many drugs are known to interact with clofazimine, and what are the primary concerns?

Databases indicate that **clofazimine** has a broad theoretical interaction profile with **362 drugs**, classified as follows [2]:

- **Major Interactions:** 127 drugs
- **Moderate Interactions:** 227 drugs
- **Minor Interactions:** 8 drugs

The primary mechanism for many of these potential interactions is **QT interval prolongation** [3]. Concomitant use of **clofazimine** with other drugs that prolong the QT interval could have an additive effect, increasing the risk of fatal arrhythmias. Key drugs of concern include, but are not limited to, **bedaquiline**, **fluoroquinolones**, and certain antiarrhythmics like **amiodarone** [2] [3].

Q3: What are the key experimental methods for identifying clofazimine DDIs? A tiered approach, combining in vitro and in vivo methods, is standard for evaluating DDIs during drug development [4]. The following workflow outlines the key stages and methods.



Click to download full resolution via product page

Detailed Experimental Protocols:

- **Enzyme Inhibition/Induction Assays:** These in vitro tests determine if **clofazimine** is an inhibitor, inducer, or substrate for key drug-metabolizing enzymes like Cytochrome P450 (CYP450) isoforms. This helps predict its potential as a "perpetrator" or "victim" in metabolic interactions [5] [4].
- **Transporter Protein Assays:** These in vitro assays evaluate the drug's interaction with transport proteins (e.g., P-glycoprotein, BCRP), which can significantly influence its absorption, distribution, and excretion [5] [4].
- **Clinical DDI Studies:** These are the gold standard. A typical design involves administering **clofazimine** alone and in combination with a "probe" drug (a known substrate of a specific enzyme pathway) to healthy volunteers or patients. Pharmacokinetic parameters (AUC, C_{max}, clearance) are compared to quantify the interaction [4].
- **Population PK (popPK) Analysis:** This method analyzes sparse pharmacokinetic data from clinical trial participants to detect and quantify the influence of concomitant medications on **clofazimine**'s exposure [4].
- **PBPK Modeling:** This advanced computational approach integrates in vitro and physicochemical data to simulate and predict DDIs in virtual populations, helping to optimize the design of clinical DDI studies [4].

Q4: What are the key pharmacokinetic properties of **clofazimine** that influence its DDI profile?

Understanding **clofazimine**'s unique pharmacokinetics is essential for interpreting DDI risks [6] [7]:

- **High Lipophilicity:** The drug is highly lipophilic, leading to extensive distribution and accumulation in fatty tissues and the reticuloendothelial system. This contributes to a very long elimination half-life, reported to be up to 25 days or more [8] [6] [7].
- **Food Interaction:** Administration with food increases its bioavailability. It is recommended to take **clofazimine** with a meal [8] [3].
- **Metabolism and Excretion:** Its metabolic pathway is not fully elucidated, but it is not a major substrate for common CYP450 enzymes. A substantial portion of the unchanged drug is excreted in the feces [8] [7].

Troubleshooting Guide: Managing DDIs in Research & Development

Challenge	Potential Root Cause	Recommended Action
Theoretical QT Prolongation Risk	Additive cardiotoxicity with concomitant QT-prolonging drugs.	Conduct thorough ECG monitoring in preclinical and clinical studies. In vitro hERG channel assay data can help assess risk early [3] [4].
Variable Drug Exposure	High lipophilicity and tissue sequestration leading to complex PK.	Use a loading dose regimen in clinical trials to achieve steady-state concentrations faster. Design studies with rich PK sampling to characterize distribution [6].
Interpreting In Vitro DDI Data	In vitro systems may not fully replicate human in vivo conditions.	Use in vitro data to inform risk-based clinical DDI strategy. Leverage PBPK modeling to bridge in vitro-in vivo extrapolation before committing to complex clinical trials [4].

Key Takeaways for Your Research

- **Reassuring Clinical PK Data:** You can proceed with some confidence regarding combinations of **clofazimine** with isoniazid, linezolid, and cycloserine, as a robust clinical study showed no significant pharmacokinetic interactions [1].
- **Focus on Pharmacodynamics:** The major interaction concern is not pharmacokinetic but **pharmacodynamic**, specifically additive **QTc prolongation**. This requires careful risk management when combining **clofazimine** with other QTc-prolonging TB drugs like bedaquiline and fluoroquinolones.
- **Leverage Modern DDI Tools:** Employ a combination of *in vitro* assays, clinical monitoring, and computational modeling (PBPK/popPK) to efficiently identify and manage DDI risks throughout the drug development process [4].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Assessing potential drug - drug between interactions and... clofazimine [pubmed.ncbi.nlm.nih.gov]

2. Clofazimine Interactions Checker [drugs.com]
3. Clofazimine (oral route) - Side effects & dosage [mayoclinic.org]
4. Navigating Drug–Drug Interactions in Clinical ... [pmc.ncbi.nlm.nih.gov]
5. Experimental Methods for Identifying Drug-Drug Interactions [creative-bioarray.com]
6. Frontiers | Clofazimine for the treatment of tuberculosis [frontiersin.org]
7. Clinical Pharmacokinetics of Clofazimine | Clinical Pharmacokinetics [link.springer.com]
8. Clofazimine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

To cite this document: Smolecule. [clofazimine drug interactions antituberculosis regimens].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b524004#clofazimine-drug-interactions-antituberculosis-regimens>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com